Guanylyl-(3'-5')-guanosine
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Overview
Description
Guanylyl-(3’-5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biochemical processes, particularly in the study of nucleic acids and their interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or benzoyl groups to prevent unwanted reactions.
Phosphitylation: The protected nucleosides are then phosphitylated using phosphoramidite chemistry.
Coupling Reaction: The phosphoramidite of one guanosine is coupled with the hydroxyl group of another guanosine in the presence of a coupling agent like tetrazole.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield guanylyl-(3’-5’)-guanosine.
Industrial Production Methods: Industrial production of guanylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.
Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide.
Substitution: Strong nucleophiles like sodium methoxide or ammonia.
Major Products:
Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Guanylyl-(3’-5’)-guanosine has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides.
Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.
Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Adenylyl-(3’-5’)-adenosine: Similar structure but composed of adenosine molecules.
Cytidylyl-(3’-5’)-cytidine: Composed of cytidine molecules.
Uridylyl-(3’-5’)-uridine: Composed of uridine molecules.
Uniqueness: Guanylyl-(3’-5’)-guanosine is unique due to the presence of guanine bases, which have distinct hydrogen-bonding properties and participate in specific biochemical interactions. This compound is particularly useful in studying guanine-rich sequences and their role in biological processes.
Properties
CAS No. |
3353-33-1 |
---|---|
Molecular Formula |
C20H25N10O12P |
Molecular Weight |
628.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI Key |
MNXLMHSUERRXOE-MHARETSRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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